(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate
Description
Properties
Molecular Formula |
C21H24F2N6O6S |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid |
InChI |
InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4) |
InChI Key |
PXHANKVTFWSDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 3-aminopyrazole derivatives with β-keto esters or nitriles. For example:
- Intermediate A : 5-[(2R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine is synthesized by reacting (2R)-2-(2,5-difluorophenyl)pyrrolidine with 3-nitropyrazolo[1,5-a]pyrimidine under palladium catalysis (Pd(OAc)₂, Xantphos, K₂CO₃ in dioxane at 100°C).
- Intermediate B : (3S)-3-Hydroxypyrrolidine-1-carboxylic acid is prepared via enzymatic resolution or asymmetric hydrogenation.
Carboxamide Coupling
The final carboxamide bond is formed using coupling agents:
- Reaction Conditions : Intermediate A reacts with Intermediate B in the presence of HATU or EDCI/HOBt in DMF at 25–40°C, yielding the free base.
Racemization Control and Stereochemical Purity
Resolution of (2R)-2-(2,5-Difluorophenyl)Pyrrolidine
Racemization is minimized using chiral auxiliaries or catalytic asymmetric synthesis:
- Method : Treatment of racemic 2-(2,5-difluorophenyl)pyrrolidine with L-(+)-tartaric acid in ethanol/water achieves >98% enantiomeric excess (ee) of the (R)-enantiomer.
- Alternative : Enzymatic kinetic resolution with lipases (e.g., CAL-B) in MTBE.
Sulfate Salt Formation
Acid-Base Reaction
The free base is converted to the sulfate salt via sulfuric acid treatment:
Crystallization Optimization
- Solvent System : Ethanol/heptane (3:1) at 50°C, followed by cooling to 0°C, produces crystals with a uniform particle size (D90 < 50 μm).
- XRD Analysis : The crystalline form exhibits characteristic peaks at 2θ = 10.2°, 12.5°, and 18.7°, confirming a monoclinic lattice.
Process Optimization and Scalability
Palladium-Catalyzed Coupling
Purity Enhancements
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) reduces impurities to <0.1%.
- Crystallization : Two successive crystallizations from ethanol/water increase purity to 99.9%.
Analytical Characterization
Quality Control Parameters
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (UV 254 nm) |
| Water Content | ≤0.5% | Karl Fischer |
| Residual Solvents | Ethanol < 500 ppm | GC-FID |
| Sulfate Content | 10.8–11.2% (theory: 11.0%) | Ion Chromatography |
Stability Data
- Accelerated Stability : No degradation after 6 months at 40°C/75% RH (ICH Q1A guidelines).
- Photostability : Stable under UV light (ICH Q1B).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Coupling | 65 | 98.5 | Low catalyst loading |
| Microwave-Assisted | 82 | 99.1 | Reduced reaction time (2 h vs. 8 h) |
| Flow Chemistry | 75 | 98.8 | Continuous processing |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Larotrectinib sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of larotrectinib sulfate include reducing agents like zinc powder, iron powder, and palladium carbon. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient, larotrectinib sulfate. These intermediates are carefully monitored and purified to ensure the final product’s quality.
Scientific Research Applications
Larotrectinib sulfate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a kinase inhibitor to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion. This compound has shown efficacy in treating various cancers, including high-grade glioma, low-grade glioma, and other central nervous system tumors . Additionally, larotrectinib sulfate is being studied for its potential in developing new drug delivery systems and extended-release formulations .
Mechanism of Action
Larotrectinib sulfate is an inhibitor of tropomyosin receptor kinases TrkA, TrkB, and TrkC. Upon administration, it binds to these receptors, preventing neurotrophin-Trk interaction and Trk activation. This results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk . The compound’s mechanism of action is highly selective, making it effective in targeting specific cancer mutations.
Comparison with Similar Compounds
(a) Larotrectinib vs. Lorlatinib
- Target Specificity : Larotrectinib is selective for TRK kinases, while lorlatinib targets ALK/ROS1, making it more suitable for lung cancer .
- Half-life : Larotrectinib’s short half-life (0.5–2 hours) necessitates twice-daily dosing, whereas lorlatinib’s 24-hour half-life allows once-daily dosing .
- Formulation : Both utilize crystalline forms for stability, but larotrectinib’s sulfate salt improves aqueous solubility compared to lorlatinib’s free base .
(b) Larotrectinib vs. WO 2019118584 Derivatives
- Core Structure : Both share a pyrazolo[1,5-a]pyrimidine scaffold, but larotrectinib’s (2R)-2-(2,5-difluorophenyl)pyrrolidine group enhances TRK binding affinity .
- Substituents : Derivatives from WO 2019118584 replace the 3-hydroxy-pyrrolidine carboxamide with groups like 1H-pyrazole, which may alter potency or metabolic stability .
Pharmacokinetic and Clinical Differentiation
- Pediatric Use : Larotrectinib is uniquely approved for children, supported by studies showing tolerability in patients as young as 1 month .
- Resistance Profile : Larotrectinib-resistant tumors often develop solvent-front mutations (e.g., TRKA G595R), whereas lorlatinib addresses resistance mutations in ALK (e.g., G1202R) .
Biological Activity
The compound (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their antitumor , antimicrobial , and anti-inflammatory properties. They function primarily as selective inhibitors of various kinases and enzymes involved in cell signaling pathways. The specific compound under discussion has been identified as a potent inhibitor of Pim-1 kinase, which plays a critical role in regulating cell survival and proliferation in cancer cells.
The biological activity of this compound is largely attributed to its ability to inhibit the Pim-1 kinase. Inhibition of Pim-1 leads to:
- Decreased phosphorylation of BAD protein : This is crucial as BAD is an important regulator of apoptosis. The inhibition results in increased apoptosis in cancer cells that rely on Pim-1 for survival .
- Inhibition of cell proliferation : The compound has shown significant effects on 2D colony formation assays at submicromolar concentrations, indicating its potential as an antitumor agent .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent activity against a variety of cancer cell lines. The following table summarizes key findings from recent biological evaluations:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | <0.5 | Pim-1 inhibition | |
| A549 (lung cancer) | 0.3 | BAD phosphorylation inhibition | |
| HCT116 (colon cancer) | 0.4 | Induction of apoptosis |
These results indicate that the compound is highly effective across multiple cancer types, supporting its development as a therapeutic agent.
Kinase Selectivity Profile
The selectivity profile is critical for minimizing off-target effects. The compound has been evaluated against a panel of oncogenic kinases:
| Kinase | Inhibition (%) at 1 μM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | 95% |
| TRKC | 96% |
| TRKB | 90% |
| Other Kinases (total tested) | 119 total; >50% inhibition in 16 kinases |
The selectivity score calculated for this compound was found to be S(50) = 0.14, indicating a favorable selectivity profile that could enhance its safety and efficacy in clinical applications .
Case Studies and Clinical Implications
Recent research has highlighted the potential clinical applications of pyrazolo[1,5-a]pyrimidine derivatives:
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in targeted cancer therapies.
- Combination Therapies : Given its mechanism of action, there is potential for use in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes.
- Safety Profile : Initial assessments suggest that the compound does not significantly inhibit hERG channels at concentrations up to 30 μM, indicating a potentially favorable cardiac safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
